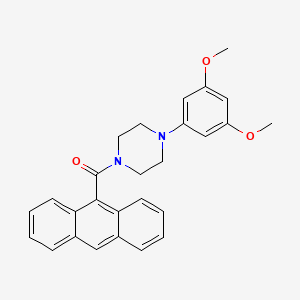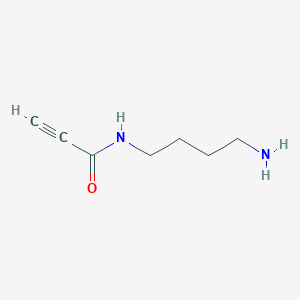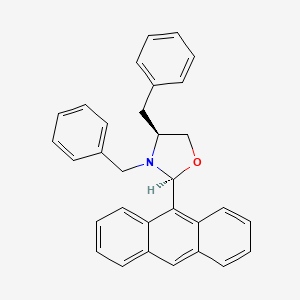
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is a chiral oxazolidine derivative that features an anthracene moiety and two benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine has several applications in scientific research:
Asymmetric Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Chiral Recognition: The compound can be employed in chiral recognition studies to differentiate between enantiomers of other compounds.
Fluorescent Probes: Due to the presence of the anthracene moiety, it can be used as a fluorescent probe in various biological and chemical assays.
Wirkmechanismus
The mechanism by which (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine exerts its effects is primarily through its chiral and fluorescent properties. The anthracene moiety allows for fluorescence, which can be used in detection and imaging applications. The chiral oxazolidine ring enables the compound to interact selectively with other chiral molecules, making it useful in asymmetric synthesis and chiral recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2-(9-Anthryl)-3,4-dimethyloxazolidine: Similar structure but with methyl groups instead of benzyl groups.
(2S,4S)-2-(9-Anthryl)-3,4-diphenyloxazolidine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is unique due to the combination of the anthracene moiety and benzyl groups, which provide both fluorescent properties and steric bulk. This makes it particularly useful in applications requiring both fluorescence and chiral recognition.
Eigenschaften
CAS-Nummer |
917599-27-0 |
|---|---|
Molekularformel |
C31H27NO |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(2S,4S)-2-anthracen-9-yl-3,4-dibenzyl-1,3-oxazolidine |
InChI |
InChI=1S/C31H27NO/c1-3-11-23(12-4-1)19-27-22-33-31(32(27)21-24-13-5-2-6-14-24)30-28-17-9-7-15-25(28)20-26-16-8-10-18-29(26)30/h1-18,20,27,31H,19,21-22H2/t27-,31-/m0/s1 |
InChI-Schlüssel |
FQLRWIWWHIFQIV-DHIFEGFHSA-N |
Isomerische SMILES |
C1[C@@H](N([C@@H](O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
C1C(N(C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


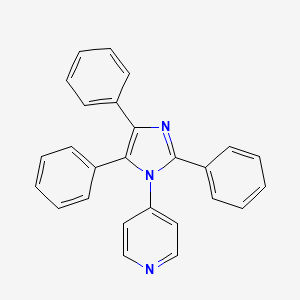
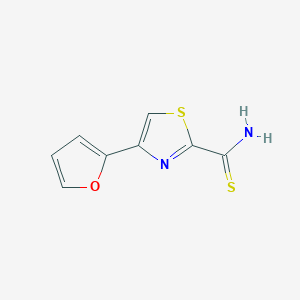
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
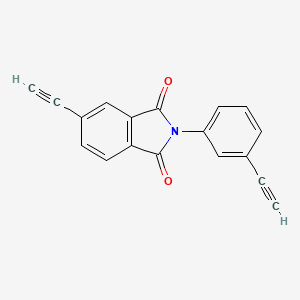
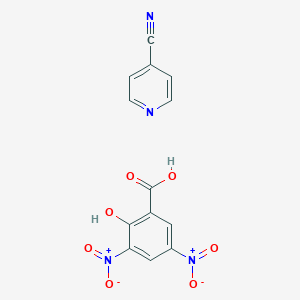
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)
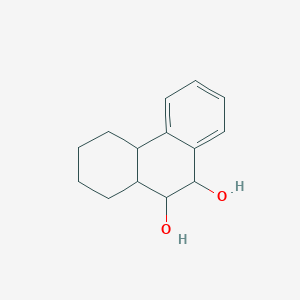
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
